molecular formula C5H5BrO2 B086840 2-Bromocyclopentane-1,3-dione CAS No. 14203-24-8

2-Bromocyclopentane-1,3-dione

Cat. No.: B086840
CAS No.: 14203-24-8
M. Wt: 177 g/mol
InChI Key: ROZCQYLERXSBBC-UHFFFAOYSA-N
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Description

2-Bromocyclopentane-1,3-dione is an organic compound with the molecular formula C5H5BrO2 It is a brominated derivative of cyclopentane-1,3-dione, characterized by the presence of a bromine atom at the second position of the cyclopentane ring

Mechanism of Action

Target of Action

It’s known that this compound is used as an important intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 2-Bromocyclopentane-1,3-dione . For instance, its reactivity might increase at higher temperatures or under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclopentane-1,3-dione can be synthesized through the bromination of cyclopentane-1,3-dione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclopentane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form cyclopentane-1,3-dione or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although specific conditions and reagents would be required.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Substitution: Formation of azido or thiol derivatives.

    Reduction: Formation of cyclopentane-1,3-dione.

    Oxidation: Formation of more oxidized cyclopentane derivatives.

Scientific Research Applications

2-Bromocyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Cyclopentane-1,3-dione: The non-brominated parent compound.

    2-Chlorocyclopentane-1,3-dione: A chlorinated analogue.

    2-Iodocyclopentane-1,3-dione: An iodinated analogue.

Comparison: 2-Bromocyclopentane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromocyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCQYLERXSBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344955
Record name 2-Bromocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14203-24-8
Record name 2-Bromocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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